2-chloro-5-[(4Z)-4-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
2-CHLORO-5-[4-{(Z)-1-[5-(4,5-DIMETHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a pyrazole moiety, and a nitrophenyl-furyl group.
Preparation Methods
The synthesis of 2-CHLORO-5-[4-{(Z)-1-[5-(4,5-DIMETHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorobenzoic acid with a pyrazole derivative under specific reaction conditions. The reaction typically requires the use of a catalyst, such as zinc chloride, and is carried out under solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-CHLORO-5-[4-{(Z)-1-[5-(4,5-DIMETHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2-CHLORO-5-[4-{(Z)-1-[5-(4,5-DIMETHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID stands out due to its unique combination of functional groups. Similar compounds include:
2-Chloro-5-nitrobenzoic acid: Lacks the pyrazole and furyl groups.
5-(4,5-Dimethyl-2-nitrophenyl)-2-furyl derivatives: Do not contain the chlorinated benzene ring or pyrazole moiety.
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H18ClN3O6 |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
2-chloro-5-[(4Z)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H18ClN3O6/c1-12-8-19(21(28(32)33)9-13(12)2)22-7-5-16(34-22)11-17-14(3)26-27(23(17)29)15-4-6-20(25)18(10-15)24(30)31/h4-11H,1-3H3,(H,30,31)/b17-11- |
InChI Key |
YQCOIEHDHIINKB-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C |
Origin of Product |
United States |
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